N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chloroaniline and 3-chlorophenylhydrazine.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the hydrazine derivative and an appropriate diketone.
Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the appropriate aniline derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological studies to understand its interactions with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(3-chloroanilino)-1-(4-chlorophenyl)ethanone and N-methyl-3-chloroaniline share structural similarities.
Uniqueness: The presence of both the pyrazole ring and the specific substitution pattern in 1-[2-(3-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE contributes to its unique chemical and biological properties, distinguishing it from other related compounds .
Properties
Molecular Formula |
C19H16Cl2N4O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[1-(3-chloroanilino)-1-oxopropan-2-yl]-N-(3-chlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-12(18(26)22-15-6-2-4-13(20)10-15)25-9-8-17(24-25)19(27)23-16-7-3-5-14(21)11-16/h2-12H,1H3,(H,22,26)(H,23,27) |
InChI Key |
NKPRWPQDMQLIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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